molecular formula C9H8N4S B13171794 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide CAS No. 1334148-25-2

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide

Cat. No.: B13171794
CAS No.: 1334148-25-2
M. Wt: 204.25 g/mol
InChI Key: FDKUSLGLRLDQDC-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide is a heterocyclic compound that features a triazole ring attached to a benzene ring with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide typically involves the reaction of 3-(1H-1,2,4-triazol-5-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonium thiocyanate to yield the carbothioamide derivative . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to the desired biological effect. For example, in anticancer applications, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

CAS No.

1334148-25-2

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)benzenecarbothioamide

InChI

InChI=1S/C9H8N4S/c10-8(14)6-2-1-3-7(4-6)9-11-5-12-13-9/h1-5H,(H2,10,14)(H,11,12,13)

InChI Key

FDKUSLGLRLDQDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)C2=NC=NN2

Origin of Product

United States

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